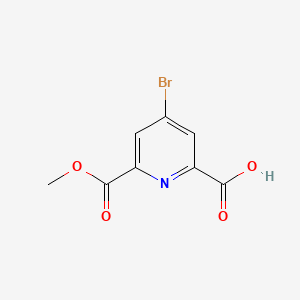
4-Bromo-6-(methoxycarbonyl)picolinic acid
Overview
Description
4-Bromo-6-(methoxycarbonyl)picolinic acid is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 4-position and a methoxycarbonyl group at the 6-position of the pyridine ring
Mechanism of Action
Mode of Action
It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied in the synthesis of various organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(methoxycarbonyl)picolinic acid typically involves the bromination of 6-(methoxycarbonyl)picolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(methoxycarbonyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and palladium catalysts are commonly used.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are typically employed.
Esterification and Hydrolysis: Acidic or basic conditions are used for hydrolysis, while alcohols and acid catalysts are used for esterification.
Major Products Formed:
Substitution Reactions: Products include substituted picolinic acid derivatives.
Coupling Reactions: Biaryl compounds are formed.
Esterification and Hydrolysis: Carboxylic acids and esters are the major products.
Scientific Research Applications
4-Bromo-6-(methoxycarbonyl)picolinic acid has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Comparison with Similar Compounds
6-(Methoxycarbonyl)picolinic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-(methoxycarbonyl)pyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
4-Bromo-6-(methyl)picolinic acid: Similar but with a methyl group instead of methoxycarbonyl, altering its chemical properties.
Uniqueness: 4-Bromo-6-(methoxycarbonyl)picolinic acid is unique due to the specific positioning of the bromine and methoxycarbonyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
4-bromo-6-methoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOHUYJZSNJBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677435 | |
| Record name | 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293294-72-1 | |
| Record name | 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
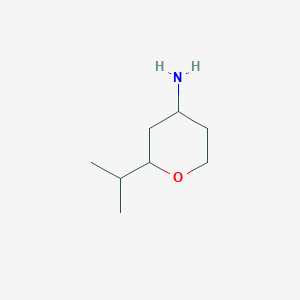
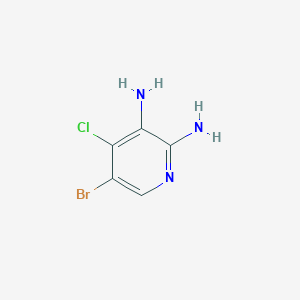
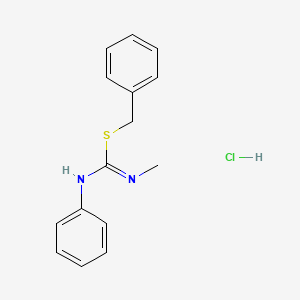
![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)




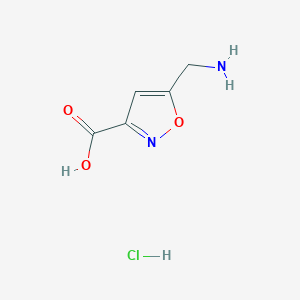
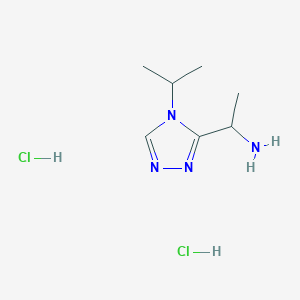
![2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B1373032.png)
![3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride](/img/structure/B1373035.png)
![6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1373036.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1373037.png)
